![molecular formula C17H14N2O4S B2520120 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide CAS No. 892849-22-8](/img/structure/B2520120.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. Benzothiazole derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant and neuroprotective effects. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential pharmacological properties similar to those observed in related benzothiazole derivatives.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods, including EDC coupling reactions. In the first paper, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using this method, which involves the coupling of substituted-benzothiazol-2-amine with carboxylic acids . Although the exact synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide is not described, it is likely that a similar synthetic approach could be employed, with appropriate precursors to introduce the dioxino and methoxy functional groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be further modified with various substituents to enhance or modify biological activity. The compound contains additional fused rings and a methoxy group, which could influence its binding affinity to biological targets and its overall pharmacokinetic profile. The exact molecular interactions and conformational dynamics would require further computational and experimental studies to elucidate.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including C–H amidation and cyclization, as demonstrated in the second paper . These reactions are crucial for the construction of complex molecules with potential therapeutic applications. The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide may also be amenable to similar chemical transformations, which could be utilized in the synthesis of novel derivatives for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a methoxy group and the dioxino ring in the compound of interest could affect its lipophilicity and hydrogen bonding capacity, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed physicochemical characterization would be required to predict its behavior in biological systems.
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
Compounds related to benzothiazoles have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, without impairing learning and memory, indicating their potential utility in pharmacological applications related to the central nervous system (Faizi et al., 2017).
Antimicrobial and Antioxidant Activities
New benzamide compounds isolated from endophytic Streptomyces have shown considerable antimicrobial activities along with antioxidant properties. These findings highlight the therapeutic potential of benzamide derivatives in treating microbial infections and their use as antioxidants (Yang et al., 2015).
Anticancer Activity
Several novel 4-thiazolidinones with benzothiazole moieties have been screened for antitumor activity. Some of these compounds have shown significant activity against a variety of cancer cell lines, suggesting their potential as anticancer agents (Havrylyuk et al., 2010).
Anti-Inflammatory and Analgesic Agents
Benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Sigma-2 Receptor Probe
A novel benzamide analogue has been developed as a sigma-2 receptor probe, showing high affinity for sigma2 receptors. This compound could be useful in studying sigma2 receptors in vitro, offering insights into their role in various physiological and pathological processes (Xu et al., 2005).
Structural and Optical Studies
Heterocyclic organic compounds, including benzothiazole derivatives, have been synthesized and characterized for their crystal structure, optical properties, and thermal stability. Such studies contribute to the understanding of the material properties of benzothiazole compounds and their potential applications in material science (Prabukanthan et al., 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is known that chemical compounds can influence a variety of biochemical pathways, leading to diverse cellular effects
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability and therapeutic efficacy of a compound
Result of Action
The effects of a compound at the molecular and cellular level can provide insights into its therapeutic potential and possible side effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors, such as storage conditions.
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-21-12-5-3-2-4-10(12)16(20)19-17-18-11-8-13-14(9-15(11)24-17)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKONCCSUNTPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide |
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